

# Application Notes & Protocols: Large-Scale Synthesis of Palbociclib Intermediate (CAS 153747-97-8)

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## Compound of Interest

Compound Name: *Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate*

Cat. No.: B114364

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## Abstract

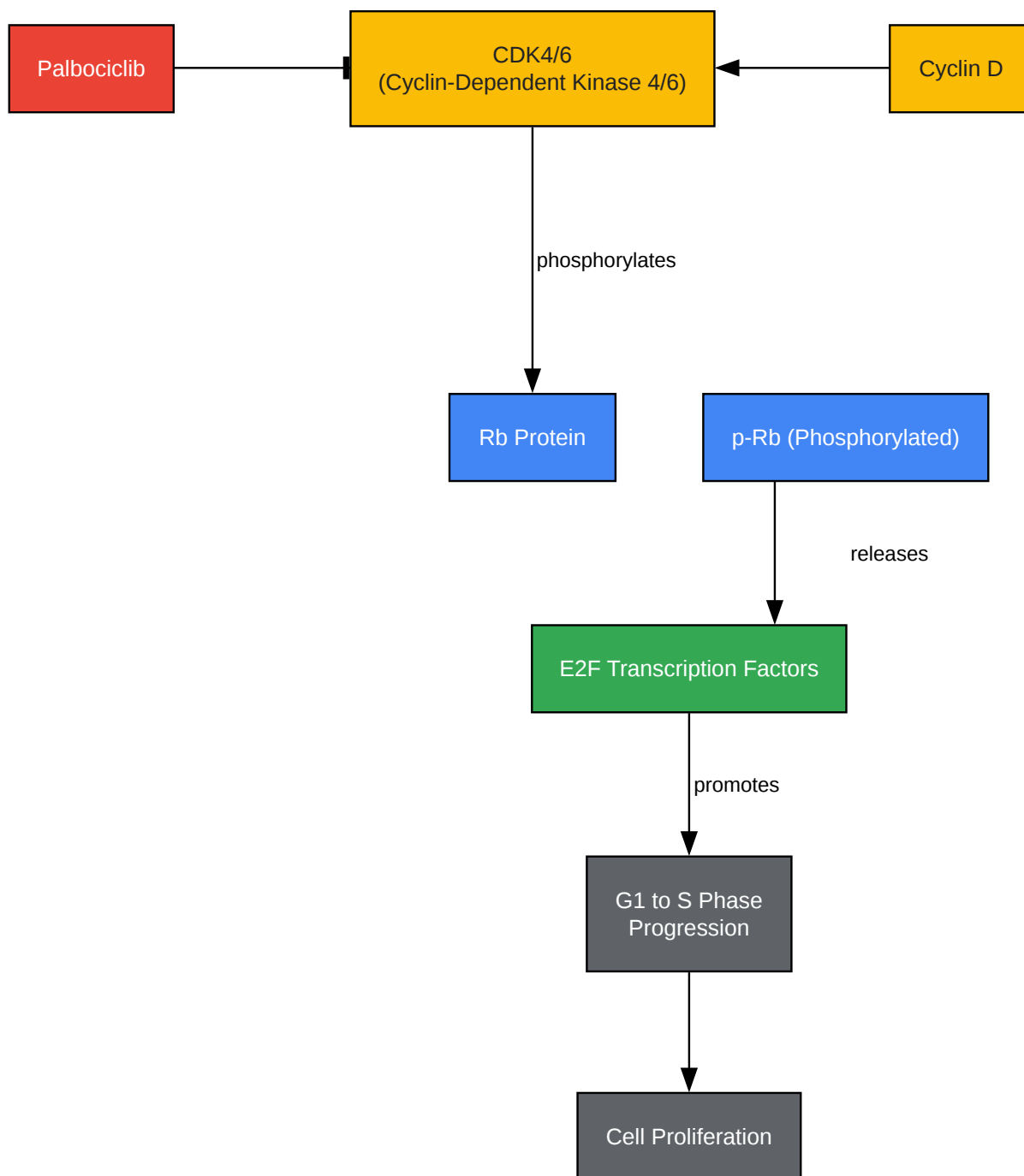
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-acetyl-2-amino-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 153747-97-8), a crucial intermediate in the manufacture of Palbociclib (Ibrance®). Palbociclib is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, indicated for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.<sup>[1]</sup> The synthesis of high-purity intermediates is critical for the production of the final active pharmaceutical ingredient (API). The protocols described herein are compiled from various patented and published methods, focusing on scalability, yield, and purity.

## Introduction to Palbociclib and its Mechanism of Action

Palbociclib is a first-in-class oral medication that functions by inhibiting CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition prevents cells from progressing from the G1 phase to the S phase, thereby halting DNA synthesis and cell proliferation. This mechanism is particularly effective in hormone receptor-positive breast

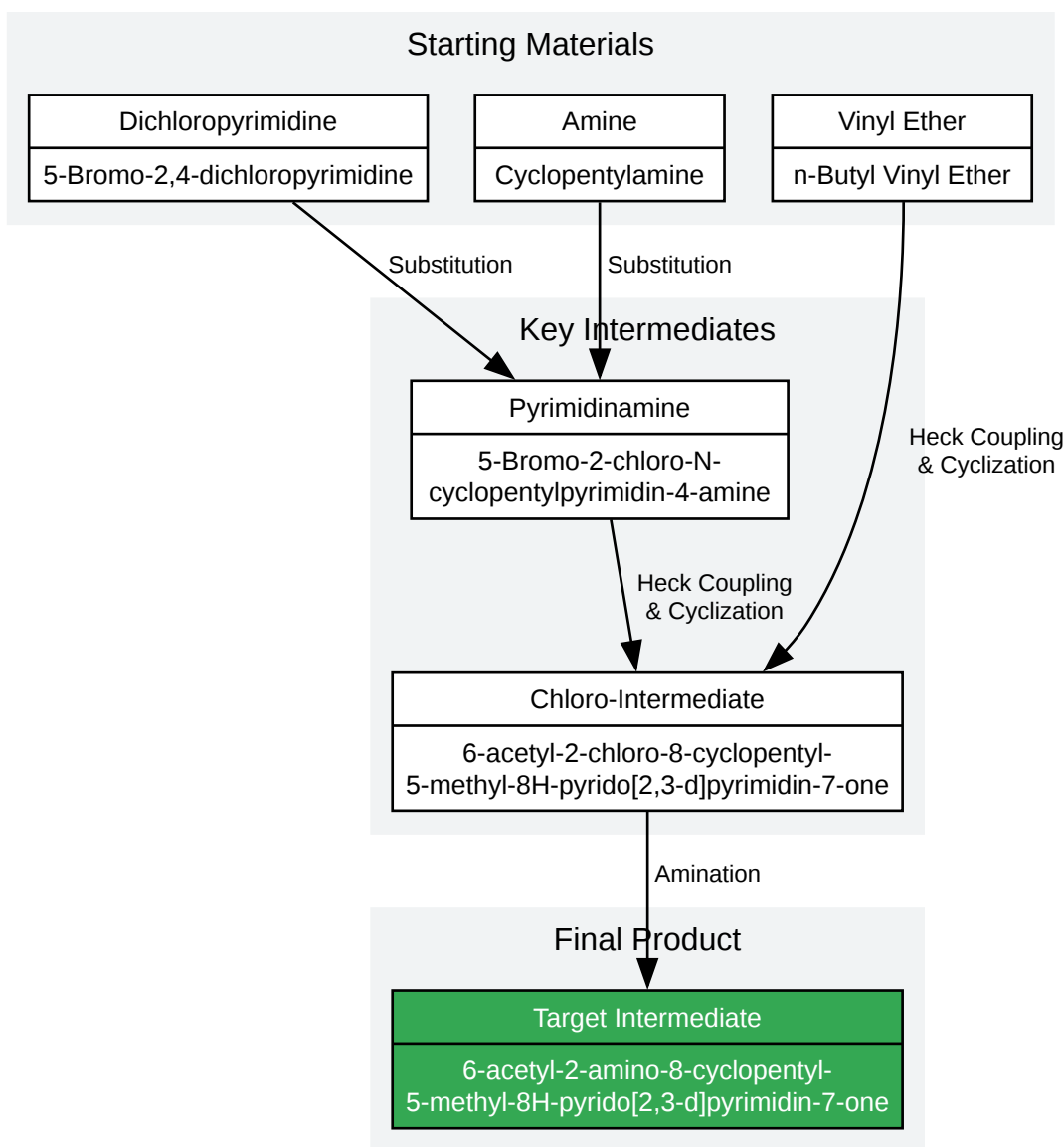
cancers. The synthesis of Palbociclib involves several key intermediates, with 6-acetyl-2-amino-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one being a late-stage precursor.

## Palbociclib Mechanism of Action





## Logical Flow of Synthesis



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## References

- 1. tdcommons.org [tdcommons.org]
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